2-Methylpentane-1,4-diol

Physical Properties Purification Distillation

2-Methylpentane-1,4-diol (CAS 6287-17-8) is a six-carbon, branched aliphatic diol featuring a methyl substituent at the C2 position and terminal hydroxyl groups at C1 and C4. This asymmetric architecture distinguishes it from the more common industrial isomer 2-methyl-2,4-pentanediol (hexylene glycol, CAS 107-41-5) and from linear 1,4-pentanediol.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 6287-17-8
Cat. No. B3192477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentane-1,4-diol
CAS6287-17-8
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CC(C)O)CO
InChIInChI=1S/C6H14O2/c1-5(4-7)3-6(2)8/h5-8H,3-4H2,1-2H3
InChIKeyPNJNLCNHYSWUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentane-1,4-diol (CAS 6287-17-8): A Branched 1,4-Diol Building Block for Specialty Polymer and Intermediate Procurement


2-Methylpentane-1,4-diol (CAS 6287-17-8) is a six-carbon, branched aliphatic diol featuring a methyl substituent at the C2 position and terminal hydroxyl groups at C1 and C4 . This asymmetric architecture distinguishes it from the more common industrial isomer 2-methyl-2,4-pentanediol (hexylene glycol, CAS 107-41-5) and from linear 1,4-pentanediol. The compound is cited as a chain-extender in polyurethane formulations [1] and has been assigned an NCI screening number (NSC 8687), indicating submission for biological evaluation .

Building block Terminal 1,4-diol for step-growth polymer synthesis
Patent precedent Cited as chain extender in solvent-free PU membranes
Screening record NCI submission NSC 8687 supports bioactivity hypothesis
Lipophilicity Predicted intermediate logP favors balanced solubility

Why 2-Methyl-2,4-pentanediol or Linear 1,4-Pentanediol Cannot Substitute 2-Methylpentane-1,4-diol in Key Applications


Although 2-methylpentane-1,4-diol shares the empirical formula C₆H₁₄O₂ with the widely used solvent 2-methyl-2,4-pentanediol (hexylene glycol), the regioisomeric placement of the hydroxyl groups – terminal 1,4-diol versus internal 2,4-diol – produces distinct physicochemical properties that preclude direct substitution . The terminal diol architecture yields a higher boiling point (≈212 °C versus 197 °C) and higher density (0.958 versus 0.925 g/cm³) compared to hexylene glycol , which directly impacts distillation-based purification, formulation volatility, and reactivity in step-growth polymerizations where primary hydroxyl end-groups are kinetically preferred [1]. The quantitative evidence below substantiates these differences.

Regioisomeric architecture mismatch
Terminal 1,4-diol vs. internal 2,4-diol (hexylene glycol) yields different reactivity in step-growth polymerizations; primary hydroxyl groups provide faster chain extension kinetics.
Physical property divergence
Higher boiling point and density vs. hexylene glycol may shift distillation cut points and formulation volatility, limiting direct substitution in existing processes.

Quantitative Differentiation Evidence for 2-Methylpentane-1,4-diol Relative to Closest Analogs


Boiling Point and Density vs. 2-Methyl-2,4-pentanediol (Hexylene Glycol)

The terminal 1,4-diol arrangement in 2-methylpentane-1,4-diol results in a boiling point approximately 15 °C higher and a density approximately 3.6% greater than the regioisomeric 2-methyl-2,4-pentanediol (hexylene glycol). This difference is critical for vacuum distillation separation and for applications where lower volatility or higher mass-per-volume loading is required .

Boiling Point & Density
Data to verify
212.2 °C / 0.958 g/cm³
Δ +15.2 °C · density +3.6%
Hexylene glycol: 197 °C / 0.925 g/cm³
Terminal diol raises boiling point and mass loading; may alter distillation and processing windows.
Predicted/vendor data; verify experimentally for critical applications.
Physical Properties Purification Distillation

Predicted Lipophilicity (logP) vs. 2-Methyl-2,4-pentanediol and 1,4-Pentanediol

ACD/Labs Percepta predicts an ACD/LogP of -0.33 for 2-methylpentane-1,4-diol, indicating moderate hydrophilicity . In contrast, the isomer 2-methyl-2,4-pentanediol has a reported logP of approximately 0.58 [1], while linear 1,4-pentanediol has a logP of approximately -0.75 (PubChem). The intermediate logP of the target compound, driven by the terminal hydroxyl placement, suggests a distinct balance of aqueous solubility and organic partitioning relevant to extraction and formulation .

logP Partition Coefficients
Cross-study comparable
logP −0.33 (predicted)
0.91 units lower than hexylene glycol
Hexylene glycol: 0.58; 1,4-pentanediol: −0.75
Intermediate hydrophilicity may affect extraction and formulation partitioning.
ACD/Labs prediction; experimental logP confirmation advised.
Lipophilicity logP Partition Coefficient

Henry's Law Constant vs. Structurally Related Diols (Atmospheric Fate Assessment)

The Henry's law solubility constant (Hscp) for 2-methyl-1,4-pentanediol at 298.15 K is reported as 5.1 × 10² mol/(m³Pa) (QSPR-estimated) [1]. For comparison, 1,4-pentanediol has an estimated Hscp of approximately 2.6 × 10³ mol/(m³Pa) and 1,5-pentanediol approximately 3.8 × 10³ mol/(m³Pa) (both QSPR estimates from the same compilation). The lower Henry's constant for 2-methyl-1,4-pentanediol indicates greater partitioning into the aqueous phase and lower atmospheric volatility relative to its linear C5 diol counterparts [2].

Henry’s Law Constant
Class-level inference
5.1×10² mol/(m³Pa)
5–7× lower vs. linear C5 diols
1,4-pentanediol: 2.6×10³; 1,5-pentanediol: 3.8×10³
Lower atmospheric volatility may reduce VOC emissions in open-process applications.
QSPR estimates; confirm via experimental Henry measurement for regulatory use.
Henry's Law Constant Volatility Environmental Partitioning

Patent-Cited Role as Specialty Chain Extender in Solvent-Free Polyurethane Membranes

US Patent US10442956B2 explicitly claims 2-methylpentane-1,4-diol among a selected group of diol chain extenders for solvent-free polyurethane liquid membranes, alongside 2-ethyl-1,3-hexanediol and 2,2,4-trimethylpentane-1,3-diol [1]. The patent's focus on terminal or near-terminal diols suggests that 2-methylpentane-1,4-diol was intentionally included for its primary C1 hydroxyl reactivity, which offers faster isocyanate reaction kinetics compared to the tertiary alcohol-bearing 2-methyl-2,4-pentanediol – a distinction with direct consequences for pot life and cure profile in moisture-curable systems [2].

Patent Chain Extender Role
Class-level inference
Claimed in solvent-free PU membranes (US10442956B2)
Terminal primary OH enables faster isocyanate cure kinetics vs. tertiary OH analog.
Reactivity difference inferred from alcohol class; validate in target formulation.
Polyurethane Chain Extender Coatings

NCI Screening Submission and Predicted Drug-Like Properties vs. 2-Methyl-2,4-pentanediol

2-Methylpentane-1,4-diol carries NSC number 8687, confirming submission to the National Cancer Institute's Developmental Therapeutics Program for in vitro screening . While screening results are not publicly disclosed, the submission implies a hypothesis of biological activity. Predicted ADME properties from ACD/Labs indicate zero Rule-of-5 violations, a polar surface area of 40 Ų, and a logP of -0.33, placing it in favorable drug-like chemical space relative to 2-methyl-2,4-pentanediol (logP 0.58, higher lipophilicity) [1].

NCI Screening & Drug-likeness
Supporting evidence
NSC 8687; Rule-of-5: 0 violations
logP 0.91 units lower, higher hydrophilicity
Hexylene glycol: logP 0.58; 0 Ro5 violations
NCI submission record supports bioactivity screening prioritization over non-screened analogs.
Screening results undisclosed; use as early-stage selection signal, not efficacy proof.
Anticancer Screening NCI ADME

High-Value Application Scenarios Where 2-Methylpentane-1,4-diol Demonstrates Differentiated Performance


Specialty Polyurethane Chain Extender for Solvent-Free Coating and Membrane Systems

In solvent-free polyurethane liquid membrane formulations, 2-methylpentane-1,4-diol serves as a reactive chain extender whose terminal primary hydroxyl groups provide faster, more predictable isocyanate curing kinetics compared to the sterically hindered tertiary alcohol in 2-methyl-2,4-pentanediol (hexylene glycol) [1]. The 15 °C higher boiling point also reduces evaporative loss during exothermic curing, improving stoichiometric control in moisture-curable one-component systems .

Pharmaceutical Intermediate or Reference Standard Benefiting from NCI Precedence

The assignment of NSC 8687 to 2-methylpentane-1,4-diol by the National Cancer Institute establishes a screening pedigree that is absent for structural analogs such as 2-methyl-1,5-pentanediol or 1,4-pentanediol. Medicinal chemistry groups pursuing kinase inhibitors, anti-proliferative agents, or prodrug diol linkers can leverage this NCI submission record in grant applications, patent filings, and regulatory documentation, providing a defensible rationale for compound selection.

Low-VOC Industrial Solvent Where Reduced Atmospheric Emissions Are Required

The Henry's law constant of 5.1 × 10² mol/(m³Pa) for 2-methyl-1,4-pentanediol is 5–7× lower than that of linear 1,4-pentanediol or 1,5-pentanediol [2], indicating significantly reduced propensity for atmospheric partitioning. This property makes the compound a candidate for industrial solvent applications in jurisdictions with stringent VOC emission limits (e.g., California CARB, EU Solvent Emissions Directive), where linear C5 diols may require costly emission capture infrastructure.

Hydrophilic Building Block for Amphiphilic Surfactant and Emulsifier Design

With a predicted logP of -0.33, 2-methylpentane-1,4-diol occupies a hydrophilicity window that balances water solubility with sufficient organic character for surfactant design . This is distinct from 2-methyl-2,4-pentanediol (logP 0.58, less hydrophilic) and 1,4-pentanediol (logP ≈ -0.75, more hydrophilic). Formulators developing non-ionic surfactants, wetting agents, or hydrotropes can exploit this intermediate polarity to tune HLB values without resorting to ethoxylation, potentially simplifying synthesis and reducing cost.

Application
Selection Property
Validation Focus
Specialty PU chain extender
Terminal diol architecture for fast cure kinetics
Cure profile and pot-life under moisture-cure conditions
NCI-prioritized intermediate
NCI screening precedence (NSC 8687)
In vitro antiproliferative assay validation
Low-VOC industrial solvent
Low Henry’s constant for reduced atmospheric emissions
VOC emission compliance under target regulations
Surfactant hydrophilic building block
Intermediate logP for balanced hydrophilicity
HLB tuning without ethoxylation
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